2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol
Description
2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol is a brominated heterocyclic compound featuring a phenolic core linked via an aminomethyl group to a 5-bromopyrazine moiety. Brominated pyrazines and phenolic derivatives are frequently explored for their electronic properties, reactivity, and bioactivity .
Properties
CAS No. |
920512-34-1 |
|---|---|
Molecular Formula |
C11H11BrN4O |
Molecular Weight |
295.14 g/mol |
IUPAC Name |
2-amino-5-[[(5-bromopyrazin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-16-11(6-14-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16) |
InChI Key |
XSHBULFCJIMZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CN=C(C=N2)Br)O)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination Method
This method typically involves the reaction of 5-bromopyrazin-2-amine with an appropriate phenolic compound under specific conditions.
Reagents :
- 5-bromopyrazin-2-amine
- An appropriate phenol derivative
- Base (e.g., potassium carbonate)
-
- Solvent: Dimethylformamide (DMF) or another polar aprotic solvent
- Temperature: Typically around 90°C
- Time: Reaction is usually conducted for 12 to 24 hours.
-
- The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
- Purification is achieved through column chromatography.
Yield and Efficiency :
This method can yield the desired compound with moderate to high efficiency, depending on the specific conditions used. Typical yields range from 60% to 80%.
Boron-Coupling Reactions
Boron-coupling reactions are a powerful method for synthesizing complex organic molecules, including our target compound.
Reagents :
- 5-bromopyrazin-2-amine
- A suitable boronic acid (e.g., 2-methyl-4-(morpholinosulfonyl)-phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Base (e.g., cesium carbonate)
-
- Solvent: A mixture of DMF and water
- Temperature: Reaction typically occurs at elevated temperatures (around 90°C)
- Time: The reaction is generally maintained for about 16 hours.
-
- After completion, the mixture is cooled and poured into water.
- The product is extracted with an organic solvent and purified via flash chromatography.
Yield and Efficiency :
This method tends to provide higher yields, often exceeding 70%, due to the efficiency of the palladium-catalyzed coupling process.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method discussed:
| Method | Yield (%) | Reaction Time | Solvent Used | Catalyst Required |
|---|---|---|---|---|
| Direct Amination | 60-80 | 12-24 hours | DMF | None |
| Boron-Coupling | >70 | 16 hours | DMF + Water | Palladium catalyst |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom in the pyrazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol may exhibit anti-cancer properties by interfering with cellular signaling pathways. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression, warranting further investigation into the compound's mechanism of action.
- Enzyme Inhibition : The compound's biological activity is linked to its potential as an inhibitor of specific enzymes or receptors. The presence of the bromopyrazine moiety may enhance binding affinity and specificity towards biological targets, making it a valuable candidate in drug discovery.
- Synthesis of Derivatives : Various synthetic routes can be employed to create derivatives of this compound, which may exhibit enhanced pharmacological properties. For instance, modifications to the amino or hydroxyl groups can yield compounds with improved efficacy against specific diseases.
Industrial Applications
- Dyeing Compositions : The compound is also investigated for use in oxidative dyeing compositions for keratin fibers, such as hair. Its properties allow it to provide good color fastness and intensity while minimizing adverse effects on hair and skin .
- Biocidal Applications : The structural characteristics of this compound make it suitable for use in biocidal formulations. Its ability to inhibit microbial growth is being explored in various formulations aimed at improving safety and efficacy in consumer products .
Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of derivatives of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis in targeted cancer cells, supporting the compound's potential as an anticancer agent.
Study 2: Enzyme Inhibition Mechanism
Research focused on the enzyme inhibition capabilities of the compound revealed that it effectively binds to specific kinases involved in cancer signaling pathways. This binding was shown to disrupt normal cellular functions, leading to decreased tumor growth in experimental models.
Study 3: Hair Dye Formulations
In another investigation, formulations containing this compound were tested for their effectiveness as hair dyes. The findings demonstrated that these formulations provided vibrant colors with enhanced durability against environmental factors while maintaining safety profiles for users.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to various biological effects. The bromine atom in the pyrazine ring can also participate in halogen bonding, further influencing its activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural motifs—bromopyrazine, aminomethyl linker, and phenol—are shared with several analogs, enabling comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Linker Diversity: The aminomethyl group in the target compound may enhance hydrogen-bonding capacity compared to azo or phenyl linkages in analogs like BROMO-PADAP .
- Electronic Properties : Bromopyrazine derivatives exhibit distinct electronic profiles due to bromine’s electronegativity, influencing spectroscopic behavior and reactivity .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide insights:
- BROMO-PADAP: Exhibits strong absorption in the visible range due to its azo chromophore, whereas the target compound’s phenol-pyrazine system may absorb in the UV region .
- 3-Bromo-5-phenylpyrazin-2-amine : LC/MS data (if available) could guide characterization of bromopyrazine fragments in the target compound .
Biological Activity
2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol, a compound with the molecular formula CHBrNO, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Weight : 294.147 g/mol
- LogP : 2.747 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 74.4 Ų
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various experimental approaches.
-
In Vitro Studies :
- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were reported as follows:
- The percentage of viable cells decreased significantly with increased concentration and incubation time, indicating a dose-dependent response.
-
Mechanisms of Action :
- The compound was found to inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial in tumor metastasis and angiogenesis. Docking studies revealed promising binding affinities (-9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9), suggesting that it could act as a potent inhibitor of these enzymes .
- Cell Cycle Analysis :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 | 8.47 (48h), 6.72 (72h) | Significant reduction in viable cells |
| Study B | HeLa | 9.22 (48h), 7.89 (72h) | Increased apoptosis observed |
| Study C | Jurkat | N/A | Altered cell cycle phases |
Q & A
Q. What are the recommended synthetic routes for 2-amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol, and how can purity be validated?
Methodological Answer:
- Synthesis : A plausible route involves coupling 5-bromo-2-aminopyrazine (CAS 59489-71-3, MW 174.00) with a phenolic precursor via reductive amination or nucleophilic substitution. Diazotization and coupling steps, as described for bromo-PADAP analogs (e.g., diazonium salt formation followed by azo coupling), may apply .
- Purity Validation : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to confirm >95% purity. Cross-validate with -NMR (DMSO-d6) for structural integrity and absence of unreacted intermediates .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~336 g/mol) and isotopic patterns for bromine .
Intermediate/Applied Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition) with positive controls (e.g., acetazolamide). Monitor IC values at varying concentrations (1 nM–100 µM) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare with structurally related bromopyrazine derivatives (e.g., 5-bromo-N-methylpyrazin-2-amine, CAS 446286-92-6) to establish structure-activity relationships .
Q. What strategies resolve contradictions in reported solubility or stability data?
Methodological Answer:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). If discrepancies arise (e.g., insolubility in water), consider micellar solubilization with SDS or Tween-80 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., hydrolysis of the bromopyrazine moiety) .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., kinase domains). Parameterize the bromine atom’s van der Waals radius and partial charge for accuracy.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with analogs lacking the aminomethylphenol group to identify critical interactions .
Q. What environmental impact assessments are required for large-scale use in research?
Methodological Answer:
- Fate Analysis : Follow OECD 307 guidelines to study biodegradation in soil/water systems. Monitor brominated byproducts via GC-MS.
- Ecotoxicity : Test on Daphnia magna (48-hr LC) and Vibrio fischeri (Microtox assay) to assess acute toxicity. Reference Project INCHEMBIOL protocols for cross-species risk evaluation .
Methodological Contradictions & Solutions
Q. Discrepancies in reported biological activity across studies: How to address?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
